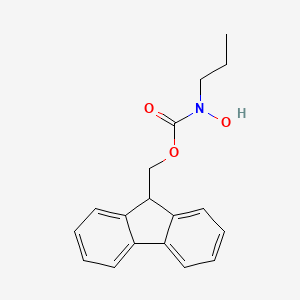

Fmoc-N-propyl-hydroxylamine

Description

Contextualizing the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Advanced Organic Synthesis

The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern organic synthesis, primarily employed as a base-labile protecting group for amines. wikipedia.orgtotal-synthesis.com Its widespread use, especially in solid-phase peptide synthesis (SPPS), stems from its unique chemical properties. wikipedia.org The Fmoc group is notably stable under acidic conditions, which allows for the use of acid-labile protecting groups for other functionalities within the same molecule, a concept known as an orthogonal protection strategy. total-synthesis.comnih.gov

The introduction of the Fmoc group to an amine is typically achieved by reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgnumberanalytics.com The latter is often preferred due to its greater stability and reduced side reactions. total-synthesis.com

Deprotection, or the removal of the Fmoc group, is efficiently carried out under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com This process is advantageous because it does not affect the acid-labile linkers connecting a peptide to a solid resin support in SPPS. wikipedia.org A key feature of Fmoc chemistry is that the cleavage reaction releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. wikipedia.orgyoutube.com This property allows for real-time monitoring of the deprotection step, ensuring the reaction proceeds to completion before the next amino acid is added to the growing peptide chain. wikipedia.orgyoutube.com This combination of stability, selective removal, and reaction monitoring has made the Fmoc group an indispensable tool for the efficient and controlled synthesis of complex peptides and proteins. numberanalytics.comyoutube.com

Significance of Hydroxylamine (B1172632) Functionality in Chemical Transformations

The hydroxylamine group (-NHOH) is a versatile functional group in chemistry, characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to the same nitrogen atom. chemicalbull.com This unique structure confers reactivity as both a nucleophile and a reducing agent, enabling its participation in a wide array of chemical transformations. chemicalbull.comchemeurope.com

One of the most characteristic reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes (R₂C=NOH). chemicalbull.comchemeurope.comwikipedia.org This reaction is highly reliable and is used in both the synthesis and purification of carbonyl compounds. chemicalbull.comwikipedia.org In medicinal chemistry, the hydroxylamine moiety is incorporated into molecules to create hydroxamic acids (R-C(=O)N(OH)R'), which are important structural motifs in many enzyme inhibitors. nih.gov

Hydroxylamine and its derivatives can act as reducing agents in various organic and inorganic reactions. chemeurope.com They are also used in the synthesis of other functional groups; for example, they can be reduced to form amines. chemeurope.com The N-O bond within the hydroxylamine functionality can be strategically cleaved in certain contexts, and the group can react with electrophiles at either the nitrogen or the oxygen atom, depending on the specific reactants and conditions. chemeurope.comrsc.org In recent years, substituted hydroxylamines have been explored as bioisosteres in drug design, where replacing a methylene (B1212753) or ether linkage with a hydroxylamine unit can favorably alter properties like lipophilicity and metabolic stability. nih.gov

Overview of Research Paradigms for Fmoc-N-propyl-hydroxylamine in Chemical Science

This compound is a specialized reagent that leverages the properties of both the Fmoc protecting group and the hydroxylamine functional group for specific applications in chemical research. chemimpex.com Its use is primarily centered around the synthesis of modified peptides and other complex organic molecules where a propyl-hydroxylamine moiety is desired. chemimpex.com

Key Research Applications:

| Research Area | Application of this compound |

| Peptide Synthesis | Serves as a building block for incorporating N-propyl-hydroxylamine groups into peptide chains. The Fmoc group ensures compatibility with standard SPPS protocols. chemimpex.com |

| Drug Development | Used in the synthesis of novel drug candidates. The hydroxylamine functionality is crucial for creating derivatives like hydroxamic acids, which are known to inhibit metalloproteases. chemimpex.comgoogle.com The N-propyl substitution can influence the molecule's steric and electronic properties, potentially affecting its biological activity and bioavailability. chemimpex.com |

| Bioconjugation | Employed in processes that link biomolecules to other chemical entities, which is a growing field in targeted drug delivery. chemimpex.com |

| Materials Science | Applied in the development of new polymers with specific, tailored properties. chemimpex.com |

| Analytical Chemistry | Utilized for the derivatization of certain molecules to improve their detection and quantification in analytical methods. chemimpex.com |

The primary research paradigm for this compound involves its use as a protected building block. In a typical synthetic scheme, such as solid-phase synthesis, the Fmoc group is removed using a base like piperidine to expose the N-propyl-hydroxylamine functionality. nih.govgoogle.com This newly deprotected group is then available to react with an activated carboxylic acid or another electrophile to form the desired final product, such as a peptide hydroxamic acid. nih.gov This approach allows for the precise and controlled incorporation of the N-propyl-hydroxylamine moiety into a larger molecular framework, facilitating the exploration of new chemical space in drug discovery and materials science. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17,21H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAHBPMVRXMSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Fmoc N Propyl Hydroxylamine

Fundamental Mechanisms of Fmoc Deprotection in the Context of Hydroxylamine (B1172632) Derivatives

The removal of the Fmoc group from any amine, including hydroxylamine derivatives, proceeds through a well-established two-step mechanism initiated by a mild base. nih.gov This process is highly efficient and specific, allowing for the selective unmasking of the amino group for subsequent coupling reactions. genscript.com

The deprotection of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction (E1cB mechanism). chempep.comspringernature.com The process is initiated by the abstraction of the acidic proton located at the C9 position of the fluorene (B118485) ring system. nih.govluxembourg-bio.com The electron-withdrawing nature of the fluorene moiety renders this proton significantly acidic (pKa ~23 in DMSO), making it susceptible to removal by a mild base, typically a secondary amine like piperidine (B6355638). total-synthesis.comspringernature.com

Once the proton is removed, a carbanion intermediate is formed. This is followed by the rate-determining step: a β-elimination that involves the cleavage of the C-O bond of the carbamate (B1207046), leading to the release of the free N-propyl-hydroxylamine, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF). nih.govchempep.com The reaction is favored in polar, electron-donating solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.govspringernature.com

| Step | Description | Key Intermediates |

| 1. Proton Abstraction | A base (e.g., piperidine) removes the acidic proton from the C9 position of the fluorene ring. | Fluorenyl carbanion |

| 2. β-Elimination | The carbanion collapses, cleaving the carbamate C-O bond. | Dibenzofulvene (DBF), Carbon Dioxide, free amine |

This interactive table summarizes the key steps in the base-catalyzed β-elimination for Fmoc deprotection.

The dibenzofulvene (DBF) molecule generated during the β-elimination is a highly reactive electrophile and a strong chromophore. chempep.comsemanticscholar.org To prevent side reactions, such as the irreversible addition of DBF to the newly liberated amine, it must be efficiently removed from the reaction mixture. chempep.com This is achieved by using the deprotecting amine base, typically piperidine, in excess. springernature.com

The secondary amine acts as a nucleophile in a Michael-type addition reaction, attacking the exocyclic double bond of the dibenzofulvene. semanticscholar.org This "trapping" process forms a stable and soluble dibenzofulvene-piperidine adduct. semanticscholar.orgnih.gov The efficient formation of this adduct is critical as it shifts the equilibrium of the deprotection reaction, driving it to completion. nih.gov The strong UV absorbance of the DBF-amine adduct (around 301 nm) is often used to spectrophotometrically monitor the progress of the deprotection step in solid-phase peptide synthesis. semanticscholar.orgresearchgate.net

Reaction Mechanisms of the Hydroxylamine Moiety

Once deprotected, the N-propyl-hydroxylamine moiety exhibits rich reactivity, primarily owing to the nucleophilic character of the nitrogen atom, which is enhanced by the adjacent oxygen atom (the α-effect). nih.gov This allows it to participate in a variety of chemoselective ligation reactions.

Hydroxylamines can react with carboxylic acids and their derivatives to form amide-like linkages. Specifically, the reaction with a carboxylic acid yields a hydroxamic acid. More advanced amide-forming ligations have been developed that leverage the unique reactivity of hydroxylamines. For instance, the reaction between an α-ketoacid and a hydroxylamine proceeds under acidic conditions to form a stable amide bond. oup.comnih.gov This reaction is a cornerstone of the α-ketoacid-hydroxylamine (KAHA) ligation. The mechanism is believed to involve the formation of an oxaziridine (B8769555) intermediate, which then rearranges to the amide. nih.gov Another approach involves the reaction of acyltrifluoroborates with O-benzoyl hydroxylamines in water to rapidly form amides without the need for catalysts. nih.gov

| Reaction Type | Reactants | Product | Key Conditions |

| Hydroxamic Acid Formation | Carboxylic Acid + Hydroxylamine | Hydroxamic Acid | Requires activation (e.g., DCC) |

| KAHA Ligation | α-Ketoacid + Hydroxylamine | Amide | Aqueous, acidic conditions nih.gov |

| Umpolung Amide Synthesis | α-Fluoronitroalkane + N-Aryl Hydroxylamine | N-Aryl Amide | Brønsted base promoter researchgate.net |

| Acyltrifluoroborate Ligation | Acyltrifluoroborate + O-Benzoyl Hydroxylamine | Amide | Water, room temperature nih.gov |

This interactive table outlines various methods for amide and derivative formation involving hydroxylamines.

The reaction of a hydroxylamine with an aldehyde or a ketone results in the formation of an oxime, a stable C=N bond. researchgate.net This condensation reaction is highly chemoselective and proceeds under mild, often slightly acidic, conditions. nih.gov The mechanism begins with a proton-catalyzed nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. nih.govresearchgate.net This forms a tetrahedral hemiaminal intermediate. nih.gov Subsequent dehydration, involving the protonation of the hydroxyl group and elimination of a water molecule, yields the final oxime product. nih.gov

It is important to distinguish this from hydrazone formation, which involves the reaction of a hydrazine (B178648) (containing an N-N bond) with a carbonyl compound. youtube.com While mechanistically similar, oximes are generally more stable towards hydrolysis than hydrazones, particularly at neutral or slightly acidic pH. nih.govresearchgate.net

| Linkage Type | Carbonyl Reactant | Nitrogen Reactant | C=N Derivative | General Stability |

| Oxime | Aldehyde or Ketone | Hydroxylamine (R-NHOH) | C=N-OH | More stable to hydrolysis nih.gov |

| Hydrazone | Aldehyde or Ketone | Hydrazine (R-NHNH₂) | C=N-NHR | Less stable to hydrolysis nih.gov |

This interactive table compares the formation and general stability of oxime and hydrazone linkages.

While traditional Native Chemical Ligation (NCL) involves the reaction of an N-terminal cysteine with a C-terminal peptide thioester, the unique reactivity of hydroxylamines has established them as key players in related, powerful ligation strategies. nih.gov The most prominent of these is the α-ketoacid-hydroxylamine (KAHA) ligation. acs.org

KAHA ligation enables the coupling of unprotected peptide segments to form a native amide bond. nih.gov One segment is synthesized with a C-terminal α-ketoacid, and the other with an N-terminal hydroxylamine. springernature.com The reaction proceeds efficiently in aqueous, acidic conditions, which are excellent for solubilizing large peptide fragments. nih.govspringernature.com This method is complementary to NCL and is particularly valuable for synthesizing proteins that lack cysteine residues. springernature.com The initial ligation product can be an ester, which then undergoes a rapid O-to-N acyl shift to form the final, stable amide bond. nih.gov This strategy expands the toolkit for chemical protein synthesis, enabling the construction of complex biomolecules. nih.govacs.org

Applications in Advanced Chemical Synthesis and Chemical Biology

Strategic Utilization in Peptide and Peptidomimetic Synthesis

Peptide and peptidomimetic synthesis are critical for the development of therapeutics, research tools, and novel biomaterials. The methodologies in this field are continually evolving to enhance efficiency, purity, and the ability to incorporate non-natural modifications.

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Enhancements

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis. This method relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of the alpha-amino group of amino acids. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support.

While a vast array of Fmoc-protected amino acids and specialized reagents are employed to optimize SPPS, there is no significant body of research that identifies Fmoc-N-propyl-hydroxylamine as a reagent for enhancing this process. Enhancements in SPPS typically involve the development of novel coupling reagents, linkers, or protecting groups for amino acid side chains to improve yield, reduce aggregation, and minimize side reactions. The specific structure of this compound does not lend itself to these common enhancement strategies.

Introduction of N-Methylated Residues via this compound Derived Intermediates

N-methylation of peptide backbones is a key strategy for improving the pharmacokinetic properties of peptide drugs, such as resistance to enzymatic degradation and enhanced cell permeability. The synthesis of N-methylated peptides is challenging and often requires specialized building blocks and coupling conditions.

The introduction of N-methylated residues in Fmoc-SPPS is typically achieved by using pre-synthesized Fmoc-N-methyl-amino acids. There is no established methodology in the scientific literature that describes the use of this compound or its derived intermediates for the purpose of introducing N-methylated residues into a peptide sequence. The chemical pathway for such a transformation is not readily apparent.

Convergent Chemical Protein Synthesis Methodologies

For the synthesis of large peptides and small proteins, a convergent approach is often favored over a linear, stepwise synthesis. In convergent synthesis, several peptide fragments are synthesized and purified separately and then joined together. This strategy generally leads to a purer final product in higher yields.

A prominent method for convergent chemical protein synthesis is Native Chemical Ligation (NCL) and its variants. Another significant technique is the α-Ketoacid-Hydroxylamine (KAHA) ligation. While KAHA ligation involves a hydroxylamine-functionalized peptide, the most commonly and successfully employed building block is a cyclic hydroxylamine (B1172632), (S)-5-oxaproline, which is compatible with standard Fmoc-SPPS. There is a lack of evidence in the scientific literature to support the use of this compound as a precursor for generating the necessary N-terminal hydroxylamine functionality in peptide fragments for convergent synthesis.

Chemical Ligation and Bioconjugation Strategies

Chemical ligation and bioconjugation are powerful tools for assembling complex biomolecules and for labeling them for various research and diagnostic purposes. These reactions need to be highly selective and proceed under mild, typically aqueous, conditions.

Hydroxylamine-Mediated Ligation (e.g., α-Ketoacid-Hydroxylamine Ligation) in Unprotected Peptide Segments

As mentioned previously, the α-Ketoacid-Hydroxylamine (KAHA) ligation is a key example of a hydroxylamine-mediated ligation. This reaction forms a native amide bond between a C-terminal α-ketoacid peptide and an N-terminal hydroxylamine peptide. The reaction is chemoselective and proceeds without the need for protecting groups on amino acid side chains.

The success of KAHA ligation is highly dependent on the nature of the hydroxylamine component. Extensive research has led to the optimization of this reaction using specific building blocks like (S)-5-oxaproline. While N-alkyl-hydroxylamines are a general class of reactants in the initial discovery of this ligation, the specific utility and application of N-propyl-hydroxylamine, let alone an Fmoc-protected version for integration into SPPS, is not documented in the context of ligating unprotected peptide segments.

Conjugation to Biomolecules and Surfaces for Research Tools

The hydroxylamine group can react with carbonyl compounds, such as aldehydes and ketones, to form stable oxime linkages. This reaction is a cornerstone of bioconjugation due to its high selectivity and biocompatibility. In principle, a molecule like N-propyl-hydroxylamine, once deprotected from its Fmoc group, could be used to conjugate to biomolecules or surfaces that have been functionalized with an aldehyde or ketone.

However, the scientific literature does not provide specific examples or detailed protocols for the use of this compound for these purposes. Bioconjugation strategies typically employ more complex bifunctional linkers that contain a hydroxylamine moiety at one end and another reactive group at the other to facilitate the attachment of different molecular entities. While this compound could potentially be used to introduce a hydroxylamine functionality, its practical application in creating research tools through conjugation is not a focus of published research.

Development of Functionalized Materials and Polymers

The functionalization of materials and the synthesis of novel polymers are cornerstones of modern materials science, enabling the creation of substances with tailored properties for a vast array of applications. The incorporation of specific chemical moieties can imbue materials with new or enhanced characteristics, such as improved biocompatibility, altered surface properties, or responsive behaviors.

In this context, protected hydroxylamines, like this compound, are theoretically plausible candidates for modifying polymers and surfaces. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is well-established in solid-phase peptide synthesis for its base-lability, allowing for the controlled deprotection and subsequent reaction of the protected functional group. The hydroxylamine moiety, once deprotected, offers a reactive handle for various conjugation chemistries, such as the formation of oximes with aldehydes and ketones, which is a common strategy in bioconjugation and materials science for its high efficiency and mild reaction conditions.

However, a thorough investigation of scientific databases and chemical literature sources did not yield any specific studies where this compound has been explicitly used for the development of functionalized materials or polymers. The existing body of research on functional polymers and materials tends to utilize other Fmoc-protected amino acids, PEGylated compounds, or different classes of chemical linkers to achieve desired functionalities.

Consequently, there are no detailed research findings, characterization data, or performance metrics to present in data tables regarding the use of this specific compound in this particular application. The scientific community has yet to publish research that explores the incorporation of this compound into polymer backbones, as side-chain modifications, or for the functionalization of material surfaces. Therefore, its role in this area of advanced chemical synthesis remains speculative and undemonstrated in the available scientific literature.

Spectroscopic and Analytical Characterization Methodologies

Chromatographic and Mass Spectrometric Approaches

While spectroscopy provides structural information, chromatography is essential for separating the compound from impurities and reaction mixtures, thereby establishing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture. For "Fmoc-N-propyl-hydroxylamine," a reverse-phase HPLC (RP-HPLC) method coupled with a UV detector is the standard approach for purity assessment.

The strong UV absorbance of the Fmoc group allows for highly sensitive detection. nih.gov Unlike small, non-chromophoric molecules like hydroxylamine (B1172632) itself, which require derivatization for UV detection, "this compound" can be analyzed directly. nih.govbiomedgrid.com The retention time of the compound under specific chromatographic conditions serves as its identifier, while the area under the peak is proportional to its concentration.

Table 4: Typical RP-HPLC Conditions for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient from low %B to high %B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 - 20 µL |

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass spectrometry is an indispensable analytical technique for the verification of the molecular weight and confirmation of the identity of this compound. With a molecular formula of C₁₈H₁₉NO₃, the compound has a monoisotopic mass of approximately 297.14 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In typical MS analysis using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the compound is expected to be detected as various adducts of the molecular ion. The most common species observed in positive ion mode would be the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which are frequently present as trace impurities in solvents or glassware.

Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation. By selecting the molecular ion (or one of its adducts) and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns emerge. For Fmoc-protected compounds, a prominent fragmentation pathway involves the cleavage of the Fmoc group, often resulting in a characteristic ion at m/z 179, corresponding to the dibenzofulvene fragment, or at m/z 222 for the Fmoc-carbonyl cation. The observation of these fragments provides strong evidence for the presence of the Fmoc protecting group, thereby confirming the identity of the compound.

Table 1: Expected Mass-to-Charge Ratios (m/z) for this compound in Mass Spectrometry

| Ion Species | Description | Calculated m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 297.14 |

| [M+H]⁺ | Protonated Molecule | 298.15 |

| [M+Na]⁺ | Sodium Adduct | 320.13 |

| [M+K]⁺ | Potassium Adduct | 336.10 |

Derivatization Strategies for Enhanced Analytical Performance

While this compound is itself a protected molecule, the 9-fluorenylmethoxycarbonyl (Fmoc) group is central to derivatization strategies used to enhance the analytical detection of other molecules, particularly those lacking a strong chromophore or fluorophore. ikm.org.mythermofisher.com Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) are widely used to tag primary and secondary amines, as well as hydroxyl groups, in analytes such as amino acids or pharmaceuticals. researchgate.net

The derivatization process involves the reaction of the Fmoc reagent with the target functional group under basic conditions. This reaction attaches the highly fluorescent and UV-active Fmoc moiety to the analyte. ikm.org.my The resulting derivative exhibits significantly improved detection characteristics in techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. nih.govnih.gov The strong UV absorbance and fluorescence of the fluorenyl group allow for highly sensitive quantification of the derivatized analyte, often at trace levels. ikm.org.mynih.gov This strategy is a cornerstone of automated amino acid analysis, where pre-column derivatization with Fmoc-Cl enables sensitive and reproducible quantification. thermofisher.com

Table 2: Advantages of Using Fmoc-Based Derivatization for Analysis

| Advantage | Description |

|---|---|

| Enhanced Sensitivity | The Fmoc group possesses a high molar absorptivity and fluorescence quantum yield, enabling detection at low concentrations. nih.gov |

| Improved Chromatographic Separation | The bulky, non-polar Fmoc group can alter the retention characteristics of polar analytes, often leading to better separation on reverse-phase HPLC columns. ikm.org.my |

| Broad Applicability | Reacts with a wide range of primary and secondary amines and hydroxyl-containing compounds. ikm.org.myresearchgate.net |

| Stable Derivatives | The resulting Fmoc-derivatives are generally stable, allowing for robust and automated analytical procedures. ikm.org.my |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org It is used to evaluate the thermal stability and composition of materials. wikipedia.orgwisc.edu For this compound, TGA can determine the temperature at which the compound begins to decompose and characterize its degradation profile.

A typical TGA experiment would involve heating a small sample of this compound at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. mdpi.com The resulting TGA curve would plot the percentage of initial mass remaining against temperature. The thermal stability is often characterized by the onset temperature of decomposition (T_onset), where significant mass loss begins. nih.gov The analysis can reveal single or multiple decomposition steps, which might correspond to the loss of the propyl group, the hydroxylamine moiety, or the cleavage and volatilization of the Fmoc group. mdpi.com The temperature at which the rate of mass loss is maximal (T_max), determined from the derivative of the TGA curve (DTG), provides further insight into the degradation kinetics. mdpi.com Such data is critical for understanding the thermal limits of the compound during synthesis, storage, and application.

Table 3: Representative TGA Data for a Protected Small Molecule Like this compound

| Parameter | Description | Typical Value Range |

|---|---|---|

| T_onset | Temperature at which significant decomposition begins. | 180 - 220 °C |

| T_max | Temperature of maximum rate of mass loss for the primary decomposition step. | 230 - 270 °C |

| Residual Mass | Percentage of mass remaining at the end of the analysis (e.g., at 600 °C). | < 5% |

Chiroptical Spectroscopy (e.g., Circular Dichroism - CD)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, it is optically inactive and will not produce a CD signal.

However, the Fmoc group is a powerful chromophoric reporter that is extensively used in the CD analysis of chiral molecules, particularly peptides and proteins. rsc.orgnih.gov When the Fmoc group is attached to a chiral center, such as the α-carbon of an amino acid, its electronic transitions are perturbed by the asymmetric environment, giving rise to distinct CD signals. researchgate.netacgpubs.org The fluorenyl moiety has several electronic transitions in the UV region (typically around 210, 265, and 300 nm) that become CD-active upon conjugation to a chiral structure. researchgate.net The resulting CD spectra can provide valuable information about the secondary structure (e.g., β-sheets) and self-assembly behavior of Fmoc-conjugated peptides. researchgate.net Therefore, while this compound itself is CD-silent, the Fmoc chromophore is a crucial tool in the field of chiroptical spectroscopy for studying the structure of chiral systems. rsc.org

Table 4: Characteristic Electronic Transitions of the Fmoc Chromophore in CD Spectroscopy of Fmoc-Peptides

| Approximate Wavelength (nm) | Associated Electronic Transition | Significance |

|---|---|---|

| ~300 nm | ¹Lₐ transition | Sensitive to the local environment and stacking of the fluorenyl rings. researchgate.net |

| ~265 nm | ¹Lₑ transition | Strong transition often used to monitor Fmoc group conformation. researchgate.net |

| ~210-230 nm | ¹B transition / Peptide backbone | Region where Fmoc transitions overlap with peptide backbone signals, influencing secondary structure analysis. nih.govresearchgate.net |

Computational and Theoretical Chemistry Studies on Fmoc N Propyl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. nih.gov These calculations can predict a variety of parameters that are crucial for understanding the intrinsic reactivity and stability of Fmoc-N-propyl-hydroxylamine.

The primary outputs of such calculations include the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, the electronic distribution can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals, EHOMO and ELUMO, and their energy gap (ΔE = ELUMO - EHOMO) are key indicators of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. nih.gov

Other predictable electronic properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules. Atomic charges, calculated through methods like Mulliken population analysis, provide a quantitative measure of the charge localized on each atom.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| EHOMO | -6.5 eV | Indicates electron-donating ability |

| ELUMO | -1.2 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

| Mulliken Charge on N | -0.45 | Suggests a nucleophilic nitrogen center |

| Mulliken Charge on O | -0.60 | Suggests a highly electronegative oxygen |

Note: The values in this table are hypothetical and illustrative of typical results obtained from DFT calculations for similar organic molecules.

Molecular Dynamics Simulations of Compound Interactions and Conformational Landscape

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. americanpeptidesociety.org For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape and its interactions with its environment, such as a solvent or a biological receptor.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. americanpeptidesociety.org By solving Newton's equations of motion iteratively, the trajectory of each atom over time can be tracked.

A key application of MD for this compound would be to explore its conformational flexibility. The bulky Fmoc group and the rotatable bonds in the N-propyl-hydroxylamine moiety allow the molecule to adopt a multitude of conformations. MD simulations can map the free energy landscape of these conformations, identifying the most stable (lowest energy) structures and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules, providing insights into its solvation and solubility. In the context of biological systems, MD can simulate the interaction of the molecule with a protein, revealing the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that stabilize the complex. nih.gov

Table 2: Illustrative Conformational Analysis Data for this compound from MD Simulations

| Dihedral Angle | Dominant Conformer(s) | Population (%) |

| C-N-O-H | trans (180°) | 75 |

| gauche (±60°) | 25 | |

| C-C-N-O | anti (±150°) | 60 |

| gauche (±70°) | 40 |

Note: This table presents hypothetical data representing the kind of results obtainable from a conformational analysis of an MD trajectory.

In Silico Studies for Ligand Binding and Molecular Recognition

In silico studies, particularly molecular docking, are widely used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. mdpi.com These methods are fundamental in drug discovery and molecular recognition studies.

For this compound, molecular docking could be employed to investigate its potential to bind to a specific protein target. The process involves generating a large number of possible binding poses of the molecule within the active site of the protein and then using a scoring function to estimate the binding affinity for each pose. jscimedcentral.com The scoring function typically considers factors such as intermolecular hydrogen bonds, electrostatic interactions, and hydrophobic contacts. jscimedcentral.com

Given the flexibility of this compound, flexible docking approaches would be particularly relevant. springernature.comresearchgate.net These methods allow for conformational changes in both the ligand and, in some cases, the protein side chains in the binding site, providing a more realistic model of the binding event. researchgate.net

The results of a docking study would include a ranked list of binding poses, with associated binding scores or estimated binding affinities (e.g., in kcal/mol). This information can be used to identify the most likely binding mode and to generate hypotheses about the key interactions driving molecular recognition.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Tyr123, Phe256, Arg89 |

| 2 | -7.9 | Leu154, Val189 |

| 3 | -7.2 | Asp98, Ser125 |

Note: This table is a hypothetical representation of the output from a molecular docking study.

Predictive Modeling of Reaction Pathways and Transition States

Computational chemistry can also be used to model chemical reactions, providing detailed information about reaction mechanisms, transition states, and reaction kinetics. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

Quantum chemical methods can be used to locate the transition state (TS) for a given reaction, which is the highest energy point along the reaction coordinate. The structure and energy of the TS are critical for understanding the reaction mechanism and for calculating the activation energy, which in turn determines the reaction rate. ntnu.no

For example, one could model the reaction of N-propyl-hydroxylamine with an Fmoc-activating agent to form the final product. total-synthesis.com Computational methods could elucidate whether the reaction proceeds through a stepwise or concerted mechanism and identify the key intermediates and transition states involved. Similarly, the cleavage of the Fmoc group under basic conditions could be modeled to understand the mechanism of deprotection. total-synthesis.com

The results of these studies would provide a detailed atomistic picture of the reaction pathway, including the geometries of reactants, products, intermediates, and transition states, as well as the associated energy changes.

Table 4: Illustrative Data from a Predicted Reaction Pathway for the Acylation of N-propyl-hydroxylamine

| Species | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactants | 0.0 | - |

| Transition State | +15.2 | N-C bond forming (1.8 Å) |

| Intermediate | -5.7 | Tetrahedral intermediate |

| Products | -20.1 | - |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling.

Emerging Research Directions and Innovations

Sustainable and Environmentally Benign Synthetic Routes

The synthesis of Fmoc-N-propyl-hydroxylamine and its application in larger chemical processes are being re-evaluated through the lens of green chemistry. Traditional synthetic routes for N-alkylated hydroxylamines and Fmoc-protected compounds often involve hazardous reagents and solvents. Current research is focused on developing more sustainable alternatives.

One area of investigation is the use of greener solvents for both the synthesis of the compound and its subsequent use in solid-phase peptide synthesis (SPPS). Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) are being explored as replacements for commonly used hazardous solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) acs.org. The solubility of Fmoc-protected compounds in these greener solvents is a critical factor, and studies have shown that many Fmoc derivatives exhibit good solubility in solvents like 2-MeTHF acs.org.

Furthermore, sustainable methods for the N-alkylation of hydroxylamines are being developed. These include catalytic methods that utilize more environmentally friendly reagents and conditions, moving away from traditional alkylating agents that can be toxic and produce significant waste rsc.org. The principles of atom economy are also being applied to minimize the generation of byproducts during the synthesis of this compound.

Table 1: Comparison of Traditional and Green Solvents in Fmoc-based Synthesis

| Solvent | Classification | Application in Fmoc-SPPS | Sustainability Considerations |

| N,N-Dimethylformamide (DMF) | Hazardous | Widely used for washing, deprotection, and coupling | Reprotoxic, generates hazardous waste researchgate.net |

| Dichloromethane (DCM) | Hazardous | Commonly used in SPPS | Toxic, environmental pollutant researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Alternative for coupling and washing steps | Bioderived, less toxic, favorable environmental profile acs.org |

| Ethyl Acetate | Green | Investigated as a green alternative | Readily biodegradable, low toxicity acs.org |

Addressing Solubility and Aggregation Challenges in Macromolecular Assembly

The unique physicochemical properties of this compound present both opportunities and challenges in the context of macromolecular assembly, particularly in solid-phase peptide synthesis. The bulky, hydrophobic nature of the Fmoc group can influence the solubility and aggregation behavior of growing peptide chains.

In SPPS, peptide chain aggregation is a major obstacle that can lead to incomplete reactions and low yields. The hydrophobicity of the Fmoc group can contribute to this issue, especially in sequences prone to forming secondary structures like beta-sheets. The presence of the N-propyl group on the hydroxylamine (B1172632) may further modulate these hydrophobic interactions.

Conversely, the specific structure of this compound could potentially be leveraged to disrupt aggregation. The introduction of non-standard building blocks can sometimes alter the conformation of the peptide chain, thereby preventing the intermolecular interactions that lead to aggregation. Further research is needed to systematically evaluate the impact of incorporating this compound on peptide solubility and aggregation.

The solubility of this compound itself in various solvents used for SPPS is also a critical factor for its effective use. While many Fmoc-amino acids are soluble in common SPPS solvents, the specific solubility profile of this compound would need to be determined to optimize its application in automated synthesis platforms researchgate.netrsc.org.

Novel Applications in Chemical Biology Tool Development

The hydroxylamine functionality of this compound opens up a range of possibilities for the development of novel chemical biology tools. Hydroxylamines are versatile functional groups that can participate in a variety of chemical reactions, making them valuable for bioconjugation and the synthesis of bioactive molecules.

A significant area of interest is the use of N-terminal hydroxylamines in chemoselective ligation reactions for the synthesis of proteins. The α-ketoacid–hydroxylamine (KAHA) ligation is a powerful method for forming amide bonds between unprotected peptide segments in aqueous solution nih.govacs.org. This compound could potentially serve as a building block for introducing an N-terminal hydroxylamine into a peptide sequence during SPPS. After synthesis and deprotection, the N-propyl-hydroxylamine terminus would be available for ligation with a peptide fragment containing a C-terminal α-ketoacid. This approach would be particularly useful for the synthesis of proteins that lack cysteine residues required for native chemical ligation acs.orgacs.org.

Furthermore, hydroxylamine derivatives are being explored for their potential as linkers in solid-phase synthesis for the generation of libraries of hydroxamic acids, which are known to be potent inhibitors of enzymes such as histone deacetylases (HDACs) nih.gov. This compound could be adapted for use in such solid-phase syntheses.

The hydroxylamine moiety can also be used to introduce specific modifications into biomolecules. For example, it can be used to label proteins or other biomolecules with probes for imaging or functional studies. The Fmoc group allows for its controlled introduction at specific sites during synthesis.

Table 2: Potential Applications of this compound in Chemical Biology

| Application Area | Description | Potential Role of this compound |

| Protein Synthesis | α-Ketoacid–hydroxylamine (KAHA) ligation for the assembly of large peptides and proteins. | Building block to introduce a reactive N-terminal N-propyl-hydroxylamine for ligation. |

| Drug Discovery | Synthesis of hydroxamic acid libraries for screening against therapeutic targets like HDACs. | As a linker or building block in the solid-phase synthesis of hydroxamic acid derivatives. |

| Bioconjugation | Labeling of biomolecules with reporter groups or other functional moieties. | A handle for the site-specific introduction of probes into synthetic peptides. |

Integration with High-Throughput and Automated Synthesis Platforms

The compatibility of this compound with high-throughput and automated synthesis platforms is crucial for its widespread adoption in modern chemical research. The Fmoc protecting group is the cornerstone of many automated solid-phase peptide synthesizers due to its base-lability, which allows for mild deprotection conditions nih.gov.

For this compound to be seamlessly integrated into these platforms, several factors need to be considered. These include its solubility in the solvents used in automated synthesizers, its stability under the various reaction conditions of SPPS, and the kinetics of its coupling and deprotection reactions.

The use of Fmoc-protected building blocks is well-established in automated synthesis, and the protocols for their use are generally robust uci.edu. Therefore, it is anticipated that this compound could be readily incorporated into existing automated synthesis workflows. This would enable the rapid and efficient production of peptides and other molecules containing the N-propyl-hydroxylamine functionality, facilitating high-throughput screening for various applications in drug discovery and materials science.

The development of solid-phase synthesis methods for generating libraries of hydroxylamine-containing compounds further highlights the potential for integrating this class of molecules with high-throughput screening techniques google.com. The ability to automate the synthesis of diverse structures based on the this compound scaffold would significantly accelerate the discovery of new functional molecules.

Q & A

Q. How is Fmoc-N-propyl-hydroxylamine synthesized and purified for peptide synthesis applications?

this compound is typically synthesized via solution-phase methods using Fmoc-protected precursors. A key step involves Fmoc deprotection under mild conditions , such as in ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate), which efficiently cleave the Fmoc group at room temperature without damaging acid-sensitive protecting groups . Purification is achieved using reversed-phase HPLC with a C18 column and gradients of water/acetonitrile containing 0.05% TFA to isolate the product with >95% purity. Analytical validation via LCMS and NMR ensures structural integrity .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Reversed-phase HPLC : Employ a C18 column with UV detection (215 nm) and a gradient from 100% H2O/0.05% TFA to 80% CH3CN/0.05% TFA over 10 minutes .

- LCMS : Use electrospray ionization (ESI) to confirm molecular weight ([M+H]<sup>+</sup> or [M−H]<sup>−</sup>) with a similar gradient .

- NMR : 1D <sup>1</sup>H and <sup>13</sup>C spectra, supplemented by 2D HSQC/COSY, verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can researchers optimize Fmoc deprotection conditions when using acid-sensitive protecting groups alongside this compound?

When acid-sensitive groups (e.g., Trt, Pbf) are present, traditional TFA-based deprotection may cause side reactions. Instead, use:

- Ionic liquid-mediated cleavage : 20% piperidine in 1-ethyl-3-methylimidazolium acetate at 25°C for 30 minutes achieves >95% Fmoc removal while preserving acid-labile groups .

- Kinetic monitoring : Track deprotection progress via UV absorbance (301 nm for Fmoc-piperidine adduct) to minimize overexposure to basic conditions .

Q. What are the key considerations for ensuring the stability of this compound during prolonged storage or under varying pH conditions?

- Storage : Store at −20°C in anhydrous DMF or DMSO to prevent hydrolysis. Avoid aqueous buffers with pH >8, which accelerate Fmoc degradation .

- Plasma stability : Hydroxamates like this compound are prone to enzymatic hydrolysis in biological matrices. Pre-test stability in PBS (pH 7.4) at 37°C for 24 hours using LCMS to quantify degradation .

Q. How can contradictions in cleavage efficiency be resolved when using this compound in solid-phase vs. solution-phase synthesis?

Discrepancies often arise from differences in resin swelling or solvent accessibility:

- Solid-phase : Use 2-chlorotrityl resin with DCM/DMF (1:1) swelling to enhance reagent penetration. Deprotect with 20% piperidine/DMF (v/v) for 2 × 5 minutes .

- Solution-phase : Optimize solvent polarity (e.g., THF/DMF mixtures) to balance solubility and reaction kinetics. Monitor by TLC (Silica Gel 60) with ninhydrin staining .

- Data reconciliation : Compare MALDI-TOF spectra of crude products from both methods to identify incomplete deprotection or side reactions .

Methodological Tables

Q. Table 1. Comparative Deprotection Efficiency in Ionic Liquids vs. Traditional Methods

| Condition | Cleavage Efficiency (%) | Acid-Sensitive Group Preservation | Reference |

|---|---|---|---|

| 20% Piperidine/DMF | 85–90 | No | |

| Ionic liquid/piperidine | 95–98 | Yes | |

| DBU/liBr in DMF | 90–92 | Partial |

Q. Table 2. Stability of this compound Under Physiological Conditions

| Condition | Half-Life (h) | Degradation Product | Analytical Method |

|---|---|---|---|

| PBS (pH 7.4, 37°C) | 6.2 | N-Propyl-hydroxylamine | LCMS |

| Human plasma (37°C) | 1.8 | Hydrolyzed Fmoc derivative | MALDI-TOF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.